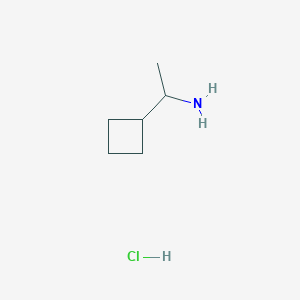

1-Cyclobutylethanamine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-cyclobutylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHYWKUHCPUOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Cyclobutylethanamine hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Cyclobutylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral amine salt that holds considerable interest as a building block in medicinal chemistry. The incorporation of the cyclobutane moiety, a strained four-membered ring, into molecular scaffolds can impart unique conformational constraints and metabolic stability, making it a valuable motif in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its (1R)-enantiomer. It is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering both established data and field-proven insights into its handling and utilization.

Introduction

The landscape of modern drug discovery is increasingly focused on the exploration of three-dimensional chemical space to identify novel pharmacophores with improved efficacy and drug-like properties. In this context, small, strained carbocycles like cyclobutane have emerged as attractive design elements.[1] The cyclobutane ring can act as a bioisosteric replacement for larger or more flexible groups, introduce specific vectoral orientations for pharmacophoric elements, and enhance metabolic stability by blocking sites of oxidation.[1]

1-Cyclobutylethanamine, as a primary amine, provides a key functional handle for the construction of a diverse range of molecular architectures through well-established synthetic transformations. Its hydrochloride salt form enhances aqueous solubility and stability, making it a convenient material for both synthesis and biological screening.[2] This guide will delve into the essential chemical characteristics of this compound, providing a foundation for its effective application in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of a compound are critical for its application in synthesis and formulation. While extensive experimental data for this compound is not widely published, the available information, primarily for the (1R)-enantiomer, is summarized below.

| Property | Value | Source |

| Chemical Name | (1R)-1-Cyclobutylethan-1-amine hydrochloride | [3][4] |

| Synonyms | (R)-1-cyclobutylethanamine hydrochloride | [4] |

| CAS Number | 677743-79-2 | [3] |

| Molecular Formula | C₆H₁₄ClN | [4] |

| Molecular Weight | 135.64 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥98% | [4] |

| Storage | 2-8°C, protect from light | [3] |

| Melting Point | Not available. Expected to be a crystalline solid with a melting point likely above 150°C, typical for small molecule amine hydrochlorides. | |

| Solubility | Not experimentally determined. Expected to be soluble in water and polar protic solvents like methanol and ethanol, with limited solubility in nonpolar organic solvents. | [2] |

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical chemistry. A plausible and scalable approach to (1R)-1-Cyclobutylethanamine hydrochloride involves the synthesis of the racemic amine followed by classical chiral resolution.

Synthesis of Racemic 1-Cyclobutylethanamine

A common and effective method for the synthesis of primary amines from ketones is reductive amination. This process typically involves the formation of an intermediate imine or oxime, followed by reduction.

Caption: Workflow for the synthesis of racemic 1-cyclobutylethanamine.

Experimental Protocol: Synthesis of Racemic 1-Cyclobutylethanamine via Reductive Amination

-

Step 1: Oxime Formation. To a solution of 1-cyclobutylethanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours until TLC or GC-MS analysis indicates complete consumption of the starting ketone. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 1-cyclobutylethanone oxime, which can be used in the next step without further purification.

-

Step 2: Reduction to the Amine. The crude oxime (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for example, hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise at 0°C.[5] The reaction is allowed to warm to room temperature and stirred until the reduction is complete. The reaction mixture is then carefully quenched, basified with an aqueous solution of sodium hydroxide, and the product is extracted with an organic solvent like dichloromethane. The combined organic layers are dried and concentrated to afford racemic 1-cyclobutylethanamine.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.[3]

Caption: Workflow for the chiral resolution of 1-cyclobutylethanamine.

Experimental Protocol: Chiral Resolution and Hydrochloride Salt Formation

-

Step 1: Diastereomeric Salt Formation. Dissolve the racemic 1-cyclobutylethanamine (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve a chiral resolving agent, for instance, (+)-tartaric acid (0.5 eq), in the same solvent. Slowly add the tartaric acid solution to the amine solution. The diastereomeric salts will precipitate out of the solution.

-

Step 2: Fractional Crystallization. The precipitated salts are collected by filtration. Due to the different spatial arrangements, diastereomers have different physical properties, including solubility.[3] The less soluble diastereomeric salt will crystallize preferentially. The collected solid is recrystallized several times from the same solvent system to achieve high diastereomeric purity. The optical purity of the resolved amine can be monitored at each stage by chiral HPLC.

-

Step 3: Liberation of the Free Amine. The purified diastereomeric salt is treated with an aqueous base (e.g., NaOH) to deprotonate the amine and liberate the free enantiopure amine. The free amine is then extracted into an organic solvent.

-

Step 4: Hydrochloride Salt Formation. The enantiopure (1R)-1-cyclobutylethanamine is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise until the precipitation of the hydrochloride salt is complete. The white solid is collected by filtration, washed with the solvent, and dried under vacuum to yield (1R)-1-cyclobutylethan-1-amine hydrochloride.

Spectroscopic Analysis and Characterization

A suite of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical Experimental Protocol: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.4 | br s | 3H | -NH₃⁺ |

| ~3.2 | m | 1H | -CH (NH₃⁺)CH₃ |

| ~2.5 | m | 1H | -CH (CH₂)₂ |

| ~1.8-2.0 | m | 4H | Cyclobutyl -CH₂- |

| ~1.6-1.8 | m | 2H | Cyclobutyl -CH₂- |

| ~1.2 | d | 3H | -CH₃ |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~55 | -C H(NH₃⁺)CH₃ |

| ~40 | -C H(CH₂)₂ |

| ~28 | Cyclobutyl -C H₂- |

| ~18 | Cyclobutyl -C H₂- |

| ~15 | -C H₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Hypothetical Experimental Protocol: The FT-IR spectrum would be obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3000-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| 2950-2850 | Strong | C-H stretch (alkyl) |

| ~1600 | Medium | N-H bend (asymmetric) |

| ~1500 | Medium | N-H bend (symmetric) |

| ~1450 | Medium | C-H bend (CH₂) |

| 1250-1020 | Medium | C-N stretch |

The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the stretching vibrations of the ammonium (-NH₃⁺) group in the hydrochloride salt.[6][7]

Mass Spectrometry (MS)

Hypothetical Experimental Protocol: Mass spectral data would be acquired using an electrospray ionization (ESI) source in positive ion mode.

Predicted Mass Spectrum Data (ESI+):

| m/z | Interpretation |

|---|---|

| 100.14 | [M+H]⁺ of the free amine (C₆H₁₃N) |

| 84.11 | [M+H - NH₃]⁺ |

| 57.07 | [C₄H₉]⁺ (cyclobutyl fragment) |

The mass spectrum would show the molecular ion of the free amine upon loss of HCl. Fragmentation would likely involve cleavage of the C-C bond adjacent to the nitrogen, a characteristic pathway for amines.[8]

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for creating novel drug candidates.

Caption: Role of 1-cyclobutylethanamine as a versatile synthetic building block.

-

Bioisosterism: The cyclobutyl group can serve as a bioisostere for other common functionalities in drug molecules, such as phenyl rings or larger alkyl groups. This substitution can alter the compound's size, shape, and lipophilicity, potentially leading to improved binding affinity, selectivity, or pharmacokinetic properties.[1]

-

Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains or aromatic rings.[1] Incorporating this motif can block potential sites of cytochrome P450 oxidation, thereby increasing the half-life of a drug candidate.

-

Scaffold for Chiral Synthesis: As a chiral primary amine, (1R)-1-cyclobutylethanamine hydrochloride is an ideal starting point for the stereoselective synthesis of more complex molecules. The amine functionality allows for a wide range of synthetic transformations, including amide bond formation, reductive amination to form secondary amines, and nucleophilic substitution reactions. These reactions enable the attachment of the cyclobutylethanamine moiety to various core structures, facilitating the exploration of structure-activity relationships (SAR).[9]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statements |

|---|

|

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool place.[3]

Conclusion

This compound, particularly its (1R)-enantiomer, represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a chiral center, a primary amine for synthetic elaboration, and a metabolically robust cyclobutane ring provides a powerful tool for the design and synthesis of novel therapeutic agents. While a comprehensive experimental dataset for this compound is not yet fully available in the public domain, this guide has provided a detailed overview of its known properties, plausible synthetic routes, and predicted analytical characteristics, offering a solid foundation for its application in the pursuit of new medicines.

References

-

PubChem. 1-Cyclopentylethan-1-amine hydrochloride. [Link]

-

Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2(9), 1263-1275. [Link]

-

Bar-Ziv, R., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]

- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Chegg. Devise a 4-step synthesis of 1-cyclobutylethan-1-ol. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

analyzetest.com. Different type of amines in FT-IR spectroscopy. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. analyzetest.com [analyzetest.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

1-Cyclobutylethanamine hydrochloride CAS number 904733-73-9

An In-Depth Technical Guide to 1-Cyclobutylethanamine Hydrochloride (CAS No. 904733-73-9)

Foreword: Navigating the Frontier of Novel Building Blocks

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Small, rigid scaffolds have emerged as powerful tools for medicinal chemists, offering a means to fine-tune the pharmacological properties of lead compounds. Among these, cyclobutane derivatives have garnered significant interest due to their unique conformational constraints, which can impart favorable effects on potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of this compound (CAS No. 904733-73-9), a promising yet sparsely documented building block. As a Senior Application Scientist, my objective is not merely to present data, but to provide a field-proven perspective on its synthesis, characterization, and potential applications, empowering researchers to confidently integrate this molecule into their discovery programs.

Molecular Overview and Physicochemical Properties

This compound is the salt form of the corresponding free base. The hydrochloride salt form is typically employed to improve the compound's stability, crystallinity, and aqueous solubility, which are advantageous for handling, formulation, and biological testing.

Table 1: Physicochemical Properties of 1-Cyclobutylethanamine and its Hydrochloride Salt

| Property | Value (Estimated/Calculated) | Rationale and Significance |

| Chemical Formula | C₆H₁₄ClN | |

| Molecular Weight | 135.64 g/mol | Essential for all stoichiometric calculations in synthesis and analysis. |

| Appearance | White to off-white solid | Typical for small molecule hydrochloride salts. Visual inspection is a first-pass purity check. |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The ionic nature of the hydrochloride salt enhances solubility in polar protic solvents, which is critical for preparing stock solutions for biological assays and purification by recrystallization. |

| Melting Point | Not experimentally determined in available literature. Expected to be >150 °C. | A sharp melting point range is a good indicator of purity. Broad ranges suggest the presence of impurities. |

| pKa (of the conjugate acid) | ~10.5 | Estimated based on similar primary amines. This value is crucial for understanding the ionization state of the molecule at physiological pH (7.4), which influences its interaction with biological targets and its membrane permeability. |

Note: Some properties are estimated based on structurally similar compounds due to the limited experimental data for this specific molecule.

Synthesis and Purification: A Proposed Protocol with Mechanistic Insights

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot reaction is a cornerstone of amine synthesis due to its efficiency and broad substrate scope. It involves the formation of an imine intermediate from a ketone and an amine source, followed by in-situ reduction to the desired amine.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add cyclobutyl methyl ketone (1.0 eq) and methanol as the solvent.

-

Imine Formation: Add ammonium chloride (1.5 eq) to the solution. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The slightly acidic nature of ammonium chloride can catalyze this step.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.2 eq) portion-wise.

-

Expert Insight: Sodium cyanoborohydride is the reducing agent of choice here because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate. This selectivity is key to a clean reaction with high yield.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

-

Workup and Extraction: Quench the reaction by the slow addition of water. Adjust the pH to >11 with a strong base (e.g., 6N NaOH) to deprotonate the amine and facilitate its extraction. Extract the aqueous layer three times with a suitable organic solvent such as diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclobutylethanamine free base.

-

Purification of the Free Base (Optional but Recommended): The crude amine can be purified by distillation or column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ether or dioxane (1.05 eq) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Analytical Characterization: A Self-Validating System

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound. Each technique provides a piece of the puzzle, and together they create a self-validating system.

Caption: A comprehensive analytical workflow for quality control.

Expected Analytical Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the carbon-hydrogen framework.

-

Expected Signals: A multiplet for the methine proton adjacent to the nitrogen, signals for the methyl group as a doublet, and a series of multiplets for the cyclobutane ring protons. The integration of these signals should correspond to the number of protons in each environment.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton.

-

Expected Signals: A distinct signal for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the alkyl and amine-bearing carbons.

-

-

Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound.

-

Expected Result: For the free base, the mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of 1-cyclobutylethanamine. In the case of the hydrochloride salt, Electrospray Ionization (ESI) in positive mode will typically show the [M+H]+ peak for the free base.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound.

-

Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid. Detection can be achieved using a UV detector (though the chromophore in this molecule is weak) or, more effectively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

-

Purity Standard: For use as a building block in drug discovery, a purity of >95% is generally required, with >98% being ideal.

-

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is useful for confirming the presence of key functional groups.

-

Expected Bands: Characteristic N-H stretching vibrations for the primary amine salt (a broad band in the range of 2400-3200 cm⁻¹) and C-H stretching vibrations for the alkyl groups (around 2850-3000 cm⁻¹).

-

Applications in Drug Discovery

The incorporation of a cyclobutane ring can offer several advantages in drug design.[1][3] Its rigid, puckered conformation can help to lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its target.[1][2] Furthermore, the cyclobutane moiety can improve metabolic stability by blocking sites of oxidation that might be present in more flexible alkyl chains.[2]

This compound serves as a valuable building block for introducing this motif. The primary amine handle allows for a wide range of subsequent chemical transformations, including:

-

Amide bond formation

-

Reductive amination to form secondary amines

-

Formation of sulfonamides

-

Participation in various coupling reactions

These reactions enable the facile incorporation of the cyclobutylethanamine fragment into a larger molecule, making it a versatile tool for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information can be inferred from similar amine hydrochlorides.

-

Hazards: Likely to be harmful if swallowed and may cause skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. While the available data is limited, a sound understanding of fundamental organic chemistry principles allows for the confident development of synthetic and analytical protocols. Its unique structural features offer a compelling strategy for optimizing the pharmacological properties of drug candidates. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this promising compound in their quest for novel therapeutics.

References

-

PubChem. 1-Cyclobutylmethanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

J&K Scientific. (1R)-1-Cyclobutylethan-1-amine hydrochloride. [Link]

-

Willems, T., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(20), 1845-1855. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Cyclohexenylethylamine, 99%. [Link]

- Google Patents.

- Google Patents.

-

Walsh Medical Media. Development and Validation of Spectrophotometric and Spectrofluorimetric Methods for the Determination of Cyclobenzaprine HCl. [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. Development and validation of dissolution test method for determination of cyclobenzaprine hydrochloride from its formulation using HPLC. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-Cyclobutylethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of 1-Cyclobutylethanamine hydrochloride, a valuable building block in modern medicinal chemistry. The unique conformational constraints imposed by the cyclobutane ring offer distinct advantages in drug design, influencing factors such as metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[1][2][3] This document details the synthesis, rigorous structural elucidation via spectroscopic methods, and critical quality attributes of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's molecular architecture and its implications for pharmaceutical research.

Introduction: The Strategic Importance of the Cyclobutane Moiety

In the landscape of drug discovery, the deliberate incorporation of small, strained ring systems is a key strategy for optimizing lead compounds. The cyclobutane motif, once considered a synthetic curiosity, is now recognized for its ability to confer advantageous physicochemical properties.[1][2] Unlike more flexible aliphatic chains or larger rings, the puckered, three-dimensional structure of the cyclobutane ring can lock key pharmacophoric groups into specific orientations, enhancing selectivity for biological targets.[1] Furthermore, its compact nature allows it to serve as a non-planar, hydrophobic spacer, capable of exploring pockets within protein active sites that are inaccessible to traditional aromatic or linear scaffolds.[1][2]

This compound serves as a chiral synthon, providing a primary amine and a cyclobutane group connected to a stereogenic center. This arrangement is of significant interest for introducing diversity into compound libraries and for the synthesis of complex target molecules where precise spatial arrangement is paramount to biological activity.

Physicochemical & Structural Properties

A foundational understanding of a compound begins with its fundamental properties. These identifiers and computed characteristics are essential for experimental design, analytical method development, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | (1R)-1-cyclobutylethanamine;hydrochloride | J&K Scientific[4] |

| CAS Number | 677743-79-2 (for R-enantiomer) | J&K Scientific[4] |

| Molecular Formula | C6H14ClN | ChemicalBook[5] |

| Molecular Weight | 135.64 g/mol | ChemicalBook[5] |

| Canonical SMILES | CC@H(C1CCC1)N.Cl | J&K Scientific[4] |

| InChI Key | WLHYWKUHCPUOOO-NUBCRITNSA-N | J&K Scientific[4] |

| Appearance | White to off-white solid | ChemicalBook[5] |

| Storage Temperature | 2-8°C, protect from light | ChemicalBook[5] |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The following protocol describes a common and reliable laboratory-scale synthesis, emphasizing the rationale behind key steps.

Diagram of Synthetic Workflow

Caption: Synthetic pathway for 1-Cyclobutylethanamine HCl.

Step-by-Step Experimental Protocol

-

Grignard Reaction to Form the Secondary Alcohol:

-

Rationale: This classic carbon-carbon bond-forming reaction is a highly efficient method for converting an aldehyde into a secondary alcohol, creating the core ethan-1-ol structure.

-

Procedure: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add a solution of cyclobutanecarboxaldehyde in anhydrous diethyl ether. Cool the flask to 0°C using an ice bath. Add methylmagnesium bromide (3.0 M in diethyl ether) dropwise via an addition funnel, maintaining the internal temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-cyclobutylethan-1-ol.[6]

-

-

Conversion to Azide via Mitsunobu Reaction:

-

Rationale: The Mitsunobu reaction provides a reliable method for converting a secondary alcohol to an azide with inversion of stereochemistry. Using diphenylphosphoryl azide (DPPA) is often preferred for its stability.

-

Procedure: Dissolve the crude alcohol in anhydrous toluene. Add diphenylphosphoryl azide (DPPA) followed by the slow addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting alcohol is consumed. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer and concentrate to obtain the crude 1-azido-1-cyclobutylethane.

-

-

Reduction of the Azide to the Primary Amine:

-

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of cleanly converting the azide to the corresponding primary amine without affecting the cyclobutane ring.

-

Procedure: Under an inert atmosphere, cautiously add the crude azide (dissolved in anhydrous diethyl ether) to a stirred suspension of LAH in anhydrous diethyl ether at 0°C. After addition, allow the mixture to warm to room temperature and stir for 4 hours. Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting granular precipitate and wash thoroughly with diethyl ether.

-

-

Formation and Purification of the Hydrochloride Salt:

-

Rationale: Converting the free base amine to its hydrochloride salt facilitates purification by recrystallization and improves its stability and handling characteristics.[7][8]

-

Procedure: Combine the ethereal filtrates containing the free base amine. Cool to 0°C and slowly add a solution of hydrogen chloride in diethyl ether until precipitation ceases and the solution is acidic to litmus paper. Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. For final purification, recrystallize the crude product from a hot mixture of isopropanol and diethyl ether to yield pure this compound as a crystalline solid.

-

Structural Elucidation and Characterization

Confirming the molecular structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of the compound's identity and purity.

Diagram of Analytical Workflow

Caption: Multi-technique workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR (400 MHz, D₂O):

-

Rationale: Provides information on the number and chemical environment of protons. The solvent choice (D₂O) will exchange with the acidic N-H protons, causing them to disappear from the spectrum, which is a useful diagnostic tool.

-

Expected Signals:

-

δ 3.5-3.7 ppm (m, 1H): The methine proton (-CH-) adjacent to the nitrogen and the cyclobutane ring. Its multiplicity will be complex due to coupling with the methyl group and the cyclobutyl protons.

-

δ 1.8-2.4 ppm (m, 7H): A complex, overlapping multiplet region corresponding to the seven protons of the cyclobutane ring.[9]

-

δ 1.3-1.5 ppm (d, 3H): A doublet corresponding to the methyl group (-CH₃), coupled to the adjacent methine proton.

-

-

-

¹³C NMR (100 MHz, D₂O):

-

Rationale: Identifies the number of unique carbon environments and their hybridization.

-

Expected Signals:

-

δ 55-60 ppm: The methine carbon attached to the nitrogen.

-

δ 30-40 ppm: The methine carbon of the cyclobutane ring.

-

δ 25-30 ppm: The two equivalent methylene carbons of the cyclobutane ring.

-

δ 15-20 ppm: The single methylene carbon of the cyclobutane ring.

-

δ 10-15 ppm: The methyl carbon.

-

-

Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight of the compound, confirming the elemental composition. Electrospray Ionization (ESI) in positive mode is ideal for this amine salt, as it will readily protonate.

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI source.

-

Expected Result: The primary observation will be the pseudomolecular ion [M+H]⁺ for the free base (C₆H₁₃N).

-

Calculated Monoisotopic Mass of Free Base: 99.1048 u

-

Expected m/z: 100.1126 ([M+H]⁺)

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[10][11] For the hydrochloride salt, the N-H stretches of the ammonium group are particularly diagnostic.

-

Method: Fourier-Transform Infrared (FT-IR) spectroscopy, typically using a KBr pellet.

-

Expected Key Absorptions:

-

2800-3100 cm⁻¹ (broad, strong): Ammonium (R-NH₃⁺) stretching vibrations. This is a hallmark of an amine salt.[12]

-

2950-2850 cm⁻¹ (medium-strong): Aliphatic C-H stretching from the cyclobutane and ethyl groups.

-

~1600-1500 cm⁻¹ (medium, broad): Asymmetric and symmetric N-H bending (scissoring) vibrations of the ammonium group.

-

Safety, Handling, and Storage

Professional laboratory practice demands strict adherence to safety protocols when handling any chemical.

-

Hazard Identification: Based on data for analogous amine hydrochlorides, this compound should be considered harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[13][14][15]

-

Handling:

-

Use in a well-ventilated area or a chemical fume hood.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[17]

-

Avoid inhalation of dust.[17] Avoid contact with skin and eyes.[18]

-

Wash hands thoroughly after handling.[19]

-

-

Storage:

Conclusion

This compound is a structurally important chiral building block whose utility is derived from the unique conformational properties of the cyclobutane ring. This guide has detailed a robust synthetic pathway and a comprehensive, multi-technique analytical workflow that together form a self-validating system for its preparation and characterization. The provided protocols and interpretive spectroscopic data serve as a practical resource for researchers, enabling the confident synthesis and application of this compound in the pursuit of novel therapeutics. A thorough understanding of its molecular structure is the first and most critical step in unlocking its full potential in drug design and development.

References

-

PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific. (n.d.). (1R)-1-Cyclobutylethan-1-amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (1-Methylcyclobutyl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopentylethan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 24(55), 14586-14603. Retrieved from [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

-

ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

-

Greenbook. (n.d.). SAFETY DATA SHEET AMINE 6. Retrieved from [Link]

-

American Elements. (n.d.). [1-(difluoromethyl)cyclobutyl]methanamine hydrochloride. Retrieved from [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (2025). The Application of Cyclobutane Derivatives in Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP2665700B1 - One-pot preparation of cyclobenzaprine hydrochloride.

-

U.S. Food and Drug Administration. (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in Rifapentine. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental infrared spectrum of hydrochloride cyclizine species. Retrieved from [Link]

-

ReSyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

-

HollyFrontier. (2014). Rich MDEA - SAFETY DATA SHEET. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclobutanol. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclobutylethenamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclobutylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methanamine, hydrochloride. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride.

-

Chemsrc. (n.d.). 1-Cyclobutylmethanamine. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. jk-sci.com [jk-sci.com]

- 5. (1R)-1-CYCLOBUTYLETHAN-1-AMINE HYDROCHLRIDE | 677743-79-2 [chemicalbook.com]

- 6. 1-Cyclobutylethan-1-ol | C6H12O | CID 142262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP2665700B1 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 8. WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 9. Cyclobutylamine(2516-34-9) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pmda.go.jp [pmda.go.jp]

- 12. Methanamine, hydrochloride [webbook.nist.gov]

- 13. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (1-Methylcyclobutyl)methanamine hydrochloride | C6H14ClN | CID 56971712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Cyclopentylethan-1-amine hydrochloride | C7H16ClN | CID 19753461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. resynbio.com [resynbio.com]

- 17. fishersci.com [fishersci.com]

- 18. enamine.enamine.net [enamine.enamine.net]

- 19. assets.greenbook.net [assets.greenbook.net]

An In-Depth Technical Guide to the Synthesis of 1-Cyclobutylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 1-cyclobutylethanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the accessible starting material, cyclobutyl methyl ketone, and proceeds through a key reductive amination step to yield the target primary amine. This guide elucidates the chemical principles underpinning the selected methodologies, offers detailed experimental protocols, and discusses the critical parameters for ensuring a successful and efficient synthesis. The information presented herein is intended to empower researchers and drug development professionals with the knowledge to produce this important chemical entity.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring is a prominent structural motif in a multitude of biologically active molecules and approved pharmaceuticals. Its incorporation into molecular scaffolds can impart desirable pharmacokinetic and pharmacodynamic properties, such as increased metabolic stability, improved binding affinity, and enhanced cell permeability. 1-Cyclobutylethanamine and its derivatives are key intermediates in the synthesis of various therapeutic agents, making a reliable and well-documented synthetic route to its hydrochloride salt of significant interest to the scientific community. This guide details a robust and scalable pathway for the synthesis of this compound, starting from cyclobutyl methyl ketone.

Strategic Approach to the Synthesis of this compound

The overall synthetic strategy is a two-step process, beginning with the synthesis of the precursor, cyclobutyl methyl ketone, followed by its conversion to 1-cyclobutylethanamine via reductive amination, and culminating in the formation of the stable hydrochloride salt.

Caption: Overall synthetic pathway for this compound.

Two primary, well-established methods for the crucial reductive amination step will be discussed in detail:

-

Method A: Reductive amination using ammonium acetate and a hydride reducing agent.

-

Method B: The Leuckart-Wallach reaction.

Synthesis of the Starting Material: Cyclobutyl Methyl Ketone

A common and efficient method for the synthesis of cyclobutyl methyl ketone involves the acylation of a malonic ester derivative with cyclobutanecarbonyl chloride, followed by decarboxylation.[1]

Reaction Scheme:

Caption: Synthesis of Cyclobutyl methyl ketone.

Experimental Protocol:

-

Preparation of the Magnesium Salt of Diethyl Malonate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, magnesium turnings are suspended in anhydrous ethanol. A catalytic amount of iodine can be added to initiate the reaction. Diethyl malonate is then added dropwise, and the mixture is heated to reflux until all the magnesium has reacted.

-

Acylation: The reaction mixture is cooled, and a solution of cyclobutanecarbonyl chloride in an anhydrous solvent (e.g., diethyl ether or THF) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2-3 hours.

-

Hydrolysis and Decarboxylation: The reaction mixture is cooled and then carefully poured into a beaker containing a mixture of ice and dilute sulfuric acid. This acidic workup hydrolyzes the ester and promotes decarboxylation. The resulting mixture is heated to reflux until the evolution of carbon dioxide ceases.

-

Work-up and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude cyclobutyl methyl ketone can be purified by fractional distillation under reduced pressure.

Key Parameters and Rationale:

-

Anhydrous Conditions: The Grignard-like reaction for the formation of the magnesium salt of diethyl malonate is sensitive to moisture. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.

-

Controlled Addition: The dropwise addition of reagents helps to control the exothermic nature of the reactions.

-

Acidic Work-up: The acidic conditions are crucial for both the hydrolysis of the intermediate and the subsequent decarboxylation to yield the desired ketone.

Synthesis of 1-Cyclobutylethanamine

The conversion of cyclobutyl methyl ketone to 1-cyclobutylethanamine is the core transformation in this synthesis. Two effective methods are presented below.

Method A: Reductive Amination with Ammonium Acetate and Sodium Cyanoborohydride

This method is a widely used and generally high-yielding procedure for the reductive amination of ketones.[2][3][4][5]

Caption: Reductive amination using ammonium acetate.

The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and ammonia (from ammonium acetate), which is then reduced by sodium cyanoborohydride.

Caption: Mechanism of reductive amination with ammonium acetate.

-

Reaction Setup: To a solution of cyclobutyl methyl ketone in methanol, add an excess of ammonium acetate. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Sodium cyanoborohydride is then added portion-wise to the reaction mixture. The pH of the solution should be maintained between 6 and 7 by the addition of glacial acetic acid if necessary. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid to destroy any unreacted sodium cyanoborohydride. The methanol is removed under reduced pressure. The aqueous residue is then made basic (pH > 10) by the addition of a concentrated sodium hydroxide solution.

-

Extraction and Purification: The basic aqueous layer is extracted several times with a suitable organic solvent, such as diethyl ether or dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude 1-cyclobutylethanamine. The product can be further purified by distillation.

-

Ammonium Acetate: Serves as the ammonia source and helps to buffer the reaction mixture.

-

Sodium Cyanoborohydride (NaBH3CN): A mild and selective reducing agent that is stable in protic solvents and selectively reduces the iminium ion in the presence of the ketone.[5][6]

Method B: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[7][8][9][10][11]

Caption: The Leuckart-Wallach reaction pathway.

The ketone reacts with formamide to form an intermediate N-formyl amine, which is then hydrolyzed to the primary amine.

Caption: Mechanism of the Leuckart-Wallach reaction.

-

Reaction: A mixture of cyclobutyl methyl ketone, formamide, and formic acid is heated to a high temperature (typically 160-180 °C) for several hours.

-

Hydrolysis: After cooling, the reaction mixture is treated with concentrated hydrochloric acid and heated to reflux to hydrolyze the intermediate N-formyl amine.

-

Work-up and Purification: The acidic solution is cooled and then made strongly basic with a concentrated sodium hydroxide solution. The liberated amine is then extracted with an organic solvent. The combined organic extracts are dried and the solvent is evaporated. The product can be purified by distillation.

-

High Temperatures: This reaction requires significantly higher temperatures compared to Method A.

-

Formyl Intermediate: The reaction proceeds through a stable N-formyl intermediate that requires a separate hydrolysis step.

-

Yields: While effective, yields can sometimes be lower than modern reductive amination methods.

Formation of this compound

The final step is the conversion of the free amine to its more stable and handleable hydrochloride salt.

Reaction Scheme:

Caption: Formation of the hydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the purified 1-cyclobutylethanamine in a suitable anhydrous solvent such as diethyl ether, isopropanol, or ethanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same solvent (e.g., HCl in diethyl ether or ethanolic HCl). The hydrochloride salt will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound as a crystalline solid.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | The spectrum should show characteristic signals for the cyclobutyl protons, the methine proton adjacent to the nitrogen, and the methyl group protons. The integration of these signals should correspond to the number of protons in the molecule. |

| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the cyclobutyl ring, the methine carbon, and the methyl carbon.[1][12][13][14][15] |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching, and C-N stretching should be observed.[16][17] |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the free amine and a fragmentation pattern consistent with the structure of 1-cyclobutylethanamine. |

Conclusion

This technical guide has outlined a comprehensive and practical synthetic pathway for this compound, a compound of significant interest in the field of drug discovery. By providing detailed protocols for the synthesis of the key intermediate, cyclobutyl methyl ketone, and its subsequent conversion to the target amine via two distinct reductive amination methods, this document serves as a valuable resource for researchers. The choice between the milder, more modern reductive amination with sodium cyanoborohydride and the classic Leuckart-Wallach reaction will depend on the specific requirements of the laboratory and the desired scale of the synthesis. Adherence to the described procedures and careful analytical characterization will ensure the successful preparation of high-purity this compound, ready for its application in the synthesis of novel therapeutic agents.

References

- Jennings, L. D., et al. (2000). Cyclobutane Carboxamide Inhibitors of Fungal Melanin: Biosynthesis and their Evaluation as Fungicides. Bioorganic & Medicinal Chemistry, 8(4), 897-907.

-

LookChem. (n.d.). Cyclobutyl Methyl Ketone. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclobutylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(3), 135-146.

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

- Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.

-

Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Retrieved from [Link]

- Houthuijs, K. J., et al. (2021). An in silico infrared spectral library of molecular ions for metabolite identification.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). US Patent for Method for the synthesis of substituted formylamines and substituted amines.

-

University of Florida Digital Collections. (n.d.). The Mechanism of the Leuckart Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclobutene. Retrieved from [Link]

-

XMB Forum. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved from [Link]

- Google Patents. (n.d.). WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride.

- Google Patents. (n.d.). US5166397A - Process for producing optically active cyclobutylamines.

- Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Google Patents. (n.d.). US7576110B2 - Benzothiazole cyclobutyl amine derivatives.

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

-

Scribd. (n.d.). Leuckart Reaction Mechanism. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Webers, V. J., & Bruce, W. F. (1948). The Leuckart Reaction. A Study of the Mechanism. Journal of the American Chemical Society, 70(4), 1422–1424.

-

Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclobutane, (1-methylethylidene)-. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 9. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. mdpi.com [mdpi.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. ekwan.github.io [ekwan.github.io]

- 15. tandf.figshare.com [tandf.figshare.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Mechanistic Elucidation of Novel Bioactive Compounds: A Case Study of 1-Cyclobutylethanamine Hydrochloride

Abstract: The discovery and development of novel therapeutics depend on a rigorous and systematic elucidation of their mechanism of action (MoA). Without a clear understanding of how a compound interacts with biological systems at a molecular level, advancing a candidate through the development pipeline is fraught with risk and inefficiency. This technical guide presents a comprehensive, multi-phase framework for the MoA deconvolution of novel chemical entities. We use 1-Cyclobutylethanamine hydrochloride, a compound with limited publicly available bioactivity data, as a case study to illustrate a logical, field-proven workflow. This document provides not only the strategic "why" behind each experimental phase but also detailed, actionable protocols for key assays, data interpretation guidelines, and visualization tools to guide researchers, scientists, and drug development professionals in their quest to translate chemical matter into therapeutic potential.

Introduction: The "Black Box" Challenge

In drug discovery, researchers frequently encounter novel compounds, like this compound, that represent a "black box" of biological activity. The compound's simple aliphatic amine structure suggests potential interaction with aminergic G-protein coupled receptors (GPCRs) or ion channels, but without empirical data, this remains speculation. The critical challenge is to systematically dissect its biological effects to identify its molecular target, define its downstream signaling consequences, and ultimately, understand its therapeutic potential.[1][2]

This guide provides a robust, multi-phase workflow designed to efficiently move from an unknown compound to a well-defined MoA. The process is divided into three core phases:

-

Phase 1: Target Identification & Affinity Quantification. Broad screening to identify the primary molecular target(s).

-

Phase 2: Functional Characterization & Pathway Elucidation. Determining the functional consequence of the drug-target interaction (e.g., agonism vs. antagonism) and mapping the downstream signaling cascade.

-

Phase 3: Cellular & System-Level Validation. Confirming the MoA in a more physiologically relevant biological context.

This framework is designed to be a self-validating system, where the findings of each phase inform and refine the experimental design of the next.

Phase 1: Target Identification and Affinity Quantification

The foundational step in MoA analysis is to identify the specific molecular entity—typically a protein—that a drug interacts with to initiate a biological response.[1] An efficient approach begins with broad, unbiased screening and progressively funnels down to specific, high-affinity interactions.

Strategic Approach: Combining Phenotypic and Target-Based Screening

For a completely unknown compound, a dual screening approach is often optimal.

-

Phenotypic Screening: This method applies the compound to cells or tissues to observe a desirable change (a phenotype), without a preconceived notion of the target.[1]

-

Target-Based Screening: This involves testing the compound against a panel of known biological targets, such as receptors or enzymes, to directly identify interactions.[1][3]

Given the structure of this compound, a logical starting point for target-based screening is a focused panel of aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors) and transporters, as these frequently bind small amine compounds.

Experimental Workflow: Target Binding Assessment

The gold standard for quantifying the direct interaction between a compound and its receptor is the competitive radioligand binding assay .[4] This assay measures the ability of a test compound (the "competitor," in this case, 1-Cyclobutylethanamine HCl) to displace a known, radioactively labeled ligand ("radioligand") from its receptor. The output provides the inhibitor concentration (IC50), which can be converted to the binding affinity constant (Ki).

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system for determining the binding affinity of a test compound to a specific receptor expressed in a cell membrane preparation.

Objective: To determine the binding affinity (Ki) of 1-Cyclobutylethanamine HCl for a hypothetical target, the Serotonin Receptor 5-HT2A.

Materials:

-

Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]-Ketanserin (a known 5-HT2A antagonist).

-

Test Compound: this compound, prepared in a 10-point, 1:10 serial dilution (e.g., from 100 µM to 1 pM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, non-radioactive 5-HT2A ligand (e.g., Mianserin).

-

Filtration System: 96-well glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine) and a vacuum harvester.[5]

-

Detection: Scintillation cocktail and a microplate scintillation counter.[6]

Step-by-Step Methodology:

-

Membrane Preparation: Thaw the receptor membrane aliquot on ice. Homogenize gently and dilute in assay buffer to a final concentration of 10-20 µg protein per well. Protein concentration should be pre-determined via a BCA or Bradford assay.

-

Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:[5]

-

Total Binding (TB) Wells: 150 µL membranes + 50 µL assay buffer + 50 µL [³H]-Ketanserin.

-

Non-Specific Binding (NSB) Wells: 150 µL membranes + 50 µL NSB control (Mianserin) + 50 µL [³H]-Ketanserin.

-

Competitor Wells: 150 µL membranes + 50 µL of each 1-Cyclobutylethanamine HCl dilution + 50 µL [³H]-Ketanserin.

-

-

Incubation: Seal the plate and incubate for 60 minutes at 30°C with gentle agitation. This allows the binding reaction to reach equilibrium.[5]

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filter plate. This separates the membrane-bound radioligand from the unbound.[5][7]

-

Washing: Immediately wash the filters 4 times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

-

Drying & Counting: Dry the filter plate for 30 minutes at 50°C.[5] Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Presentation and Interpretation

The raw CPM data is processed to determine the affinity (Ki). Specific binding is calculated by subtracting the NSB counts from all other wells. Data are plotted as percent specific binding versus the log concentration of the competitor.

Table 1: Hypothetical Binding Affinity Profile for 1-Cyclobutylethanamine HCl

| Target Receptor | Radioligand Used | Ki (nM) |

|---|---|---|

| 5-HT2A | [³H]-Ketanserin | 85 |

| Dopamine D₂ | [³H]-Spiperone | > 10,000 |

| Adrenergic α₁ | [³H]-Prazosin | 1,200 |

| Muscarinic M₁ | [³H]-Pirenzepine | > 10,000 |

Causality: A low Ki value (e.g., < 100 nM) indicates high binding affinity and suggests that the 5-HT2A receptor is a primary molecular target. High Ki values indicate weak or non-existent binding. This result provides a validated hypothesis to carry forward into functional testing.

Phase 2: Functional Characterization & Pathway Elucidation

Identifying a binding target is only the first step. The critical next question is: what is the functional consequence of this binding? Does the compound activate the receptor (agonism), block it (antagonism), or modulate its activity in another way?

Experimental Workflow: GPCR Functional Assays

Since our hypothetical target (5-HT2A) is a GPCR, its activation status can be determined by measuring the concentration of intracellular second messengers.[8] The 5-HT2A receptor is primarily coupled to the Gq alpha subunit, which activates phospholipase C, leading to an increase in intracellular calcium (Ca²⁺). However, many GPCRs can also modulate cyclic adenosine monophosphate (cAMP) levels. A cAMP assay is a robust, common choice for initial functional characterization.[9][10]

Detailed Experimental Protocol: HTRF cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a powerful, no-wash method for quantifying cAMP.[11] The principle is a competitive immunoassay: cAMP produced by the cell competes with a labeled cAMP tracer for binding to a specific antibody.[12][13]

Objective: To determine if 1-Cyclobutylethanamine HCl acts as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular cAMP.

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human 5-HT2A receptor.

-

Known Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Assay Kit: HTRF cAMP Dynamic 2 Kit (containing cAMP-d2 tracer and anti-cAMP Cryptate antibody).

-

Detection: HTRF-compatible microplate reader.

Step-by-Step Methodology:

-

Cell Plating: Seed the 5-HT2A-expressing cells into a 384-well plate and culture overnight.

-

Compound Addition (Antagonist Mode):

-

To test for antagonism, first add a serial dilution of 1-Cyclobutylethanamine HCl to the wells.

-

Incubate for 15 minutes.

-

Next, add a fixed concentration of the known agonist (Serotonin) at its EC₈₀ value (the concentration that gives 80% of its maximal effect).

-

-

Compound Addition (Agonist Mode):

-

To test for agonism, add a serial dilution of 1-Cyclobutylethanamine HCl directly to the cells.

-

-

Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate, pre-mixed in lysis buffer) to all wells. This stops the reaction and initiates the detection process.

-

Final Incubation: Incubate for 60 minutes at room temperature.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is inversely proportional to the amount of cAMP produced.[13]

Visualization of the Hypothesized Signaling Pathway

Based on the results, a signaling diagram can be constructed. If 1-Cyclobutylethanamine HCl is found to be an antagonist, it would block the serotonin-induced signaling cascade.

Sources

- 1. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. dromicslabs.com [dromicslabs.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

- 12. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 13. resources.revvity.com [resources.revvity.com]

Unraveling the Biological Profile of 1-Cyclobutylethanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic avenues. Small, conformationally constrained molecules, such as those containing a cyclobutane moiety, offer a unique opportunity to probe biological systems with precision. This technical guide delves into the biological activity of 1-Cyclobutylethanamine hydrochloride, a simple yet intriguing molecule. It is crucial to state at the outset that direct, comprehensive biological data for this specific compound is limited in the public domain. Therefore, this guide adopts a predictive and investigative approach, synthesizing information from structurally related compounds to build a scientifically robust hypothesis of its potential biological activities and to provide a roadmap for its experimental validation. Our narrative is grounded in the principles of medicinal chemistry and pharmacology, aiming to equip researchers with the foundational knowledge and experimental frameworks necessary to explore the therapeutic potential of this and similar chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a primary amine featuring a cyclobutane ring attached to an ethylamine side chain, presented as a hydrochloride salt. The presence of the cyclobutane ring introduces a degree of conformational rigidity not found in its acyclic counterparts.

| Property | Value | Source |

| Molecular Formula | C6H14ClN | [1] |

| Molecular Weight | 135.63 g/mol | [1] |

| Structure | A cyclobutane ring attached to an ethylamine group. | |

| Predicted LogP | 1.3 | |

| Predicted pKa | 10.5 (basic) |

The predicted LogP and pKa values suggest that at physiological pH, this compound will exist predominantly in its protonated, charged form, which has implications for its membrane permeability and potential for CNS penetration.[2]

Hypothesized Biological Activity: A Focus on Histamine Receptors

While direct evidence is scarce, the chemical structure of this compound bears resemblance to moieties found in known modulators of the central nervous system (CNS), particularly ligands of histamine receptors.

The Histamine H3 Receptor: A Plausible Target

The histamine H3 receptor, primarily expressed in the CNS, acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[3] The structure-activity relationship (SAR) of many H3 receptor ligands reveals the importance of a basic amine and a rigid or semi-rigid scaffold.

A key piece of evidence pointing towards the potential activity of cyclobutylamines at the H3 receptor comes from a study on a series of 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one derivatives.[4] This research identified potent and selective H3 receptor inverse agonists, with the cyclobutyl group playing a crucial role in the molecule's affinity and efficacy.[4] Although this compound is a much simpler molecule, the presence of the cyclobutane ring and the ethylamine side chain provides a basic framework that could interact with the H3 receptor binding pocket.

Hypothesized Interaction with the Histamine H3 Receptor

Caption: Hypothesized binding mode of 1-Cyclobutylethanamine at the H3 receptor.

Proposed Experimental Workflow for Target Validation and Characterization

To validate the hypothesis that this compound acts on histamine receptors, a systematic experimental approach is required.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of this compound at histamine receptors.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing human histamine H1, H2, H3, and H4 receptors.

-

Competition Binding: Incubate the membrane preparations with a constant concentration of a suitable radioligand (e.g., [3H]mepyramine for H1, [3H]tiotidine for H2, -α-methylhistamine for H3) and increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol: Functional Assay (GTPγS Binding Assay)

-

Assay Principle: This assay measures the activation of G proteins, a downstream event of GPCR activation.

-

Procedure: Incubate receptor-expressing cell membranes with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of this compound.

-

Measurement: Quantify the amount of [35S]GTPγS bound to the G proteins.

-

Interpretation: An increase in [35S]GTPγS binding indicates agonistic activity, while inhibition of basal or agonist-stimulated binding suggests inverse agonist or antagonist activity, respectively.

Workflow for In Vitro Characterization

Caption: Step-by-step workflow for in vitro characterization.

In Vivo Evaluation

Should in vitro studies reveal significant and selective activity, subsequent in vivo experiments would be warranted to assess the compound's physiological effects.

Potential In Vivo Models (dependent on in vitro findings):

-

Cognitive Enhancement: In models of learning and memory, such as the novel object recognition test in rodents, to evaluate pro-cognitive effects, a known consequence of H3 receptor antagonism.[4]

-

Wakefulness Promotion: Monitoring of locomotor activity and sleep-wake cycles in rodents to assess potential for promoting wakefulness, another established effect of H3 receptor blockade.

ADME and Toxicological Considerations

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently unknown. Its predicted physicochemical properties suggest it may have moderate oral bioavailability and potential for CNS penetration.

Preliminary Toxicological Assessment:

GHS hazard information for structurally similar compounds, such as 1-Cyclobutylmethanamine hydrochloride, indicates potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[5] For 1-Cyclopropylethylamine hydrochloride, a related compound, there is a warning for being toxic if swallowed.[6]

Table of GHS Hazard Statements for Related Compounds:

| Compound | H302: Harmful if swallowed | H315: Causes skin irritation | H319: Causes serious eye irritation | H335: May cause respiratory irritation | Source |

| 1-Cyclobutylmethanamine HCl | Yes | Yes | Yes | Yes | [5] |

| 1-Cyclopropylethylamine HCl | Toxic if swallowed (H301) | Yes | Yes | Yes | [6] |

It is imperative that a full toxicological profile be established for this compound before any advanced studies are undertaken.

Conclusion and Future Directions

This compound represents a simple chemical entity with a currently undefined biological profile. Based on structure-activity relationships of more complex molecules, a compelling hypothesis for its interaction with histamine receptors, particularly the H3 receptor, can be formulated. This technical guide provides a foundational framework for initiating the pharmacological investigation of this compound. The proposed experimental workflows offer a clear path to elucidating its in vitro and in vivo activities. Should these investigations confirm a significant and selective biological effect, this compound could serve as a valuable lead compound for the development of novel therapeutics targeting the central nervous system. The journey from a simple molecule to a potential therapeutic is long and requires rigorous scientific exploration, and this guide serves as the first step on that path.

References

-

Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. 2020. [Link]

-

(1-Methylcyclobutyl)methanamine hydrochloride. PubChem. [Link]

-

1-Cyclobutylmethanamine hydrochloride. PubChem. [Link]

-